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molecular formula C8H14N2S B8485970 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

Cat. No. B8485970
M. Wt: 170.28 g/mol
InChI Key: NYKABPMOBIJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541592B2

Procedure details

A 100 mL RBF was purged with nitrogen gas before being charged with tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate (6.60 g, 31.0 mmol) and dichloromethane (66 mL). The solution was cooled in a 0° C. a bath, and then trifluoroacetic acid (12 mL, 18 g, 156 mL) was added. The cooling bath was removed, and the reaction mixture was allowed to warm to room temperature during which time a gas evolved from the reaction mixture. After 3 h at room temperature the reaction mixture was concentrated in vacuo to afford a viscous oil. This material was dissolved in dichloromethane (82 mL), and triethylamine (13.0 mL, 94 mmol) and benzoyl isothiocyanate (4.6 mL, 34 mmol) were added. After stirring at room temperature under an atmosphere of nitrogen for 14 h, the reaction mixture was concentrated in vacuo, and the resulting residue was dissolved in MeOH/THF/H2O (2:1:1, ca. 0.3 M). Potassium carbonate (22 g, 156 mmol) was added, and the biphasic solution was vigorously stirred for 3 h. The organic solvents were removed under reduced pressure during which time a yellow precipitate formed. The precipitate was filtered, washed with water (30 ml) and cold (−20° C.) diethyl ether to provide a white precipitate. This material was allowed to air dry for 10 min and then dried under high vacuum at room temperature for ca. 18 h to afford the title compound (3.8 g) as a fine white powder.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
82 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]12(NC(=O)OC(C)(C)C)[CH2:7][CH:4]([CH2:5][CH2:6]1)CC2.F[C:17](F)(F)[C:18](O)=O.C([N:25](CC)CC)C.C([N:38]=[C:39]=[S:40])(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[C:17]12([NH:38][C:39]([NH2:25])=[S:40])[CH2:18][CH:1]([CH2:6][CH2:5]1)[CH2:7][CH2:4]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C12(CCC(CC1)C2)NC(OC(C)(C)C)=O
Name
Quantity
66 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Step Four
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
82 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature under an atmosphere of nitrogen for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL RBF was purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature during which time a gas
CONCENTRATION
Type
CONCENTRATION
Details
After 3 h at room temperature the reaction mixture was concentrated in vacuo
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to afford a viscous oil
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in MeOH/THF/H2O (2:1:1, ca. 0.3 M)
STIRRING
Type
STIRRING
Details
the biphasic solution was vigorously stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure during which time a yellow precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (30 ml) and cold (−20° C.) diethyl ether
CUSTOM
Type
CUSTOM
Details
to provide a white precipitate
CUSTOM
Type
CUSTOM
Details
to air dry for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at room temperature for ca. 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C12(CCC(CC1)C2)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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